molecular formula C10H11NO4 B8271469 2,6-Dimethoxy-beta-nitrostyrene CAS No. 120355-58-0

2,6-Dimethoxy-beta-nitrostyrene

Cat. No.: B8271469
CAS No.: 120355-58-0
M. Wt: 209.20 g/mol
InChI Key: HWHAPEJTWCSVGR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-beta-nitrostyrene is a high-value aromatic nitroalkene intermediate designed for advanced organic synthesis and pharmaceutical research. Its core structure, featuring a conjugated system with electron-donating methoxy groups and an electron-withdrawing nitro group, makes it a strategic building block for constructing complex molecular architectures. In medicinal chemistry, β-nitrostyrene derivatives have demonstrated significant potential as broad-spectrum antifungal agents. Research indicates that such compounds can act by disrupting fungal cell wall organization and function, modulating drug efflux pumps, and increasing reactive oxygen species generation in pathogenic Candida species, offering a promising strategy to overcome multidrug resistance . Furthermore, this compound serves as a key precursor in the synthesis of pharmacologically active phenethylamines. The nitroalkene scaffold can be efficiently reduced to the corresponding amine, a core structure found in a range of bioactive molecules, providing a versatile entry point for structure-activity relationship (SAR) studies and drug candidate optimization . The reactivity of the nitrostyrene moiety also supports its use in materials science, particularly in the development of organic electronic materials where its conjugated system and tunable electron distribution are advantageous . This product is intended for use in controlled laboratory research settings only. It is strictly for professional and research applications and is not classified or sold for human consumption, diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxy-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHAPEJTWCSVGR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of beta-nitrostyrene compounds exhibit notable antimicrobial properties. For instance, a derivative series including 2,6-dimethoxy-beta-nitrostyrene has been tested against various microbial strains. The results indicated significant inhibitory effects against pathogens such as Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Table 1: Antimicrobial Activity of 2,6-Dimethoxy-beta-nitrostyrene Derivatives

CompoundMIC (µg/mL)Active Against
2,6-Dimethoxy-beta-nitrostyrene128Candida albicans
Other derivativesVaries (32-128)Staphylococcus aureus, Pseudomonas aeruginosa

Potential in Pharmaceutical Development

The compound has been identified as a promising candidate for the development of new pharmaceuticals due to its structural characteristics that allow for modifications leading to enhanced biological activity. Its derivatives have been explored for their potential as anti-infective agents and may serve as precursors for synthesizing more complex organic molecules used in drug formulation .

Case Studies and Research Findings

  • Antibacterial Activity Study : A comprehensive study evaluated a series of beta-nitrostyrene derivatives for their antibacterial properties. The findings suggested that structural modifications could enhance activity against specific strains of bacteria, providing insights into the design of new antimicrobial agents .
  • Catalytic Applications : Research on catalytic transfer hydrogenation processes involving beta-nitrostyrenes has revealed their utility in synthesizing primary amines from nitroalkenes. This application highlights their importance in organic synthesis and potential roles in developing new synthetic methodologies .
  • Environmental Considerations : The synthesis methods developed for 2,6-dimethoxy-beta-nitrostyrene prioritize sustainability by allowing for solvent recycling and minimizing waste generation. This aspect is crucial in modern chemical manufacturing practices aimed at reducing environmental impact .

Preparation Methods

Standard Procedure for 2,6-Dimethoxy-β-Nitrostyrene Synthesis

Adapted from the synthesis of 2,5-dimethoxy-β-nitrostyrene, the following protocol is optimized for the 2,6-isomer:

Materials :

  • 2,6-Dimethoxybenzaldehyde (1.0 equiv)

  • Nitromethane (0.7–0.9 equiv)

  • Ammonium acetate (0.25–0.3 equiv)

  • Organic solvent (toluene, ethyl acetate, or xylene; 4–5 equiv)

Procedure :

  • Combine 2,6-dimethoxybenzaldehyde, nitromethane, ammonium acetate, and solvent in a reaction vessel.

  • Heat to 70–80°C with stirring for 4–10 hours.

  • Quench the reaction with hot water, separate the organic layer, and cool to induce crystallization.

  • Recover the product via centrifugation and dry under vacuum.

Yield : 85–93%.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction efficiency:

SolventCatalystTemperature (°C)Time (h)Yield (%)
TolueneAmmonium acetate75–78489
Ethyl acetateAmmonium acetate75–78493
XyleneAmmonium acetate75–78487

Key Observations :

  • Ethyl acetate achieves the highest yield (93%) due to superior solubility of intermediates.

  • Xylene requires longer reaction times (6–8 h) for comparable yields.

  • Ammonium acetate is preferred over other bases (e.g., NaOH) for its mild acidity, which minimizes side reactions.

Purification and Recycling Strategies

Crystallization and Centrifugation

Post-reaction, the organic layer is cooled to 0–5°C, inducing crystallization of 2,6-dimethoxy-β-nitrostyrene. Centrifugation separates the product from the mother liquor, which contains residual solvent and unreacted starting materials. The mother liquor can be distilled and recycled, reducing solvent consumption by 40–50%.

Aqueous Layer Reuse

The aqueous layer from the wash step is saturated with by-products (e.g., acetic acid, residual nitromethane). After distillation to remove salts, this layer is reused in subsequent batches, achieving near-zero liquid waste discharge.

Comparative Analysis of Methodologies

Patent-Based Synthesis (CN114436847A)

Advantages :

  • Scalable to industrial production (batch sizes >80 kg).

  • Closed-loop solvent recycling minimizes environmental impact.

  • No requirement for column chromatography, reducing costs.

Limitations :

  • Requires precise control of stoichiometry (deviation >5% reduces yield by 15–20%).

Academic Synthesis (Repositorio-Aberto Protocol)

Advantages :

  • High purity (>98%) without additional purification steps.

  • Compatible with microwave-assisted synthesis for reduced reaction times.

Limitations :

  • Limited documentation on solvent recycling protocols.

Applications in Downstream Reactions

2,6-Dimethoxy-β-nitrostyrene serves as a precursor for phenethylamine derivatives via catalytic hydrogenation. Using 5% Pd/C in ethanol under hydrogen (1 atm), the nitro group is reduced to an amine, yielding 2,6-dimethoxyphenethylamine with 71% efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethoxy-beta-nitrostyrene, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via nitroaldol (Henry) reactions between 2,6-dimethoxybenzaldehyde and nitromethane derivatives. Key intermediates (e.g., nitroalkenes) should be purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). Monitoring reaction progress via TLC with UV visualization is critical to optimize yields .

Q. How do solvent polarity and temperature influence the stereochemical outcomes of reactions involving 2,6-Dimethoxy-beta-nitrostyrene?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states favoring trans-adducts in Michael additions, while nonpolar solvents (e.g., toluene) may promote cis-selectivity. Temperature effects can be studied via controlled experiments (e.g., 0°C vs. reflux) with product ratios analyzed by 1H^1H-NMR integration or chiral HPLC .

Q. What spectroscopic techniques are most effective for distinguishing 2,6-Dimethoxy-beta-nitrostyrene from structural analogs?

  • Methodology : UV-Vis spectroscopy (200–400 nm) can identify nitrostyrene’s conjugated π-system. IR spectroscopy (e.g., nitro group stretching at ~1520 cm1^{-1}) and 1H^1H-NMR (methoxy proton signals at δ 3.8–4.0 ppm) provide structural confirmation. Cross-validation with computational methods (e.g., DFT-based NMR prediction) enhances accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,6-Dimethoxy-beta-nitrostyrene in nucleophilic addition reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Compare computational results with experimental kinetic data (e.g., rate constants for thiol-Michael additions) to validate models .

Q. What strategies resolve contradictions in reported biological activity data for 2,6-Dimethoxy-beta-nitrostyrene derivatives?

  • Methodology : Apply triangulation: Replicate assays under standardized conditions (e.g., fixed cell lines, solvent controls). Analyze batch-to-batch purity variations via HPLC and correlate with bioactivity (e.g., IC50_{50} shifts). Use meta-analysis frameworks from qualitative research to assess methodological biases (e.g., inconsistent endpoint measurements) .

Q. How do electronic effects of substituents modulate the electrochemical behavior of 2,6-Dimethoxy-beta-nitrostyrene?

  • Methodology : Cyclic voltammetry (CV) in anhydrous acetonitrile (with TBAPF6_6 electrolyte) reveals reduction potentials of the nitro group. Compare Hammett substituent constants (σ) with peak potentials to establish linear free-energy relationships. Controlled experiments with electron-donating/-withdrawing groups (e.g., -OCH3_3, -NO2_2) quantify electronic effects .

Methodological Considerations

  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to avoid misassignments.
  • Contradiction Management : Use factorial experimental designs to isolate variables (e.g., solvent vs. catalyst effects) .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay conditions to ensure reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.